N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Compounds
Research efforts have focused on the synthesis of innovative heterocycles, incorporating various moieties such as thiadiazole, pyrrole, and triazole, among others. For instance, Fadda et al. (2017) highlighted the synthesis of various heterocycles, demonstrating their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study showcases the versatility of incorporating different functional groups into heterocyclic frameworks for biological applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Molecular Docking and Enzyme Inhibitory Activities
The synthesis of 3,4,5-trisubstituted-1,2,4-triazole analogues and their evaluation for enzyme inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II) and acetylcholinesterase (AChE) have been explored. Virk et al. (2018) conducted molecular docking and enzyme inhibitory activities of these compounds, identifying compound 8g as demonstrating good activity against bCA-II, AChE, and butyrylcholinesterase (BChE). Such studies contribute to the development of potential therapeutic agents (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) complexes, demonstrating significant in vitro antioxidant activity. This research highlights the potential of heterocyclic compounds in developing antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Modification for Anticancer Effects
Modifications of heterocyclic compounds to enhance anticancer effects while reducing toxicity have been a focus of recent research. Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating potent antiproliferative activity and reduced toxicity, underscoring the importance of structural modifications in drug development (Wang, Mao, Cao, Xie, Xin, Lian, Cao, Zhang, 2015).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-3-18-7-6-8-20(15-18)25-23(30)17-32-24-27-26-22(29(24)28-13-4-5-14-28)16-19-9-11-21(31-2)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUBEWLTDGDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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